Pyridinium, 1-acetyl-

Acyl transfer catalysis Hydrolysis kinetics Structure-activity relationship

Pyridinium, 1-acetyl- (CAS 29788-34-9) is a quaternary ammonium salt of the N-acylpyridinium class, characterized by a pyridine ring N-substituted with an acetyl group (molecular formula C₇H₈NO⁺, molecular weight 122.14 g/mol). This compound is not a standalone product but is typically generated in situ as a reactive intermediate in acyl transfer reactions , or is supplied as a specific halide salt (e.g., chloride, bromide).

Molecular Formula C7H8NO+
Molecular Weight 122.14 g/mol
CAS No. 29788-34-9
Cat. No. B14696381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridinium, 1-acetyl-
CAS29788-34-9
Molecular FormulaC7H8NO+
Molecular Weight122.14 g/mol
Structural Identifiers
SMILESCC(=O)[N+]1=CC=CC=C1
InChIInChI=1S/C7H8NO/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/q+1
InChIKeyNEPUSMMANAIXNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Pyridinium, 1-acetyl- (CAS 29788-34-9): Properties and Supply Chain Context


Pyridinium, 1-acetyl- (CAS 29788-34-9) is a quaternary ammonium salt of the N-acylpyridinium class, characterized by a pyridine ring N-substituted with an acetyl group (molecular formula C₇H₈NO⁺, molecular weight 122.14 g/mol) . This compound is not a standalone product but is typically generated in situ as a reactive intermediate in acyl transfer reactions [1], or is supplied as a specific halide salt (e.g., chloride, bromide) [2]. Its procurement value lies in its role as a key building block for synthesizing diverse heterocyclic derivatives and its function as a reactive cationic electrophile in both synthetic and mechanistic studies [3].

Why Generic Substitution Fails for 1-Acetylpyridinium (CAS 29788-34-9) in Critical Applications


In procurement, substituting one N-acylpyridinium salt for another is scientifically invalid due to the strong dependence of reactivity on the acyl group and counterion. The acetyl group imparts a unique electrophilicity and steric profile that governs the rate and selectivity of nucleophilic attack, directly impacting yield and purity in synthetic sequences [1]. Moreover, the nature of the halide counterion (e.g., chloride vs. bromide) influences the compound's physical state, ion-pair geometry, and solubility, which are critical parameters for reaction design [2]. Therefore, verification of the specific 1-acetylpyridinium derivative is a non-negotiable quality control step for reproducible outcomes in both research and industrial processes.

Quantitative Evidence for the Selection of Pyridinium, 1-acetyl- (CAS 29788-34-9) Over Analogs


Rate of Hydrolysis: 1-Acetylpyridinium vs. 4-Methoxypyridinium

The rate constant for hydrolysis of 1-acetylpyridinium by water is significantly higher than that of the more stable 4-methoxypyridinium derivative, demonstrating its greater reactivity as an acyl transfer agent. This difference is critical for applications requiring rapid acyl transfer, such as in situ generation of reactive intermediates [1].

Acyl transfer catalysis Hydrolysis kinetics Structure-activity relationship

Ion-Pair Structure and Stability: 1-Acetylpyridinium Chloride vs. Bromide

A joint experimental (far-IR) and computational (molecular mechanics, MO) study established that ion pairs of 1-acetylpyridinium halides are non-rigid and possess a specific geometry where the halide anion is located over the plane of the pyridinium ring [1]. This structural insight, which differs between chloride and bromide salts, directly informs the compound's physical properties and reactivity in non-polar media.

Ion pairing Vibrational spectroscopy Computational chemistry

Redox Potential: 3-Acetylpyridinium-Based NAD⁺ Analogue vs. Natural NAD⁺

A 3-acetylpyridinium-based analogue of NADP⁺ exhibits a redox potential of -315 mV, which is significantly different from the natural coenzyme. This altered redox potential enables its use as a selective hydrogen acceptor/donor in enzyme assays and as a specific active-site-directed irreversible inhibitor for dehydrogenases [1].

Coenzyme analogs Redox biochemistry Affinity labeling

Application in Redox Flow Batteries: N-4-Acetylpyridinium vs. Unsubstituted Pyridinium

N-4-Acetylpyridinium was identified as a promising anolyte material for nonaqueous redox flow batteries due to its low equivalent weight (111 g/(mol·e⁻)) and ability to undergo two reversible 1e⁻ reductions in the presence of LiBF₄, forming stable reduced products over days [1]. This performance is a direct result of the acetyl group's influence on the pyridinium ring's electronic structure, which is not observed with unsubstituted pyridinium salts.

Organic anolyte Redox flow battery Energy storage

Target Application Scenarios for 1-Acetylpyridinium (CAS 29788-34-9) in Research and Development


Mechanistic Studies of Acyl Transfer Reactions

The direct observation and kinetic analysis of 1-acetylpyridinium as an intermediate in pyridine-catalyzed hydrolysis of acetic anhydride provide a foundational understanding of acyl transfer mechanisms [1]. This knowledge is essential for designing new catalysts and optimizing acylation processes in organic synthesis.

Synthesis of Functionalized Pyridine Derivatives

The ability of N-acylpyridinium salts to undergo ring-opening, trans-acylation, and hetarylation reactions makes 1-acetylpyridinium a versatile synthon for preparing diverse, difficult-to-access pyridine, quinoline, and isoquinoline derivatives [2].

Development of Biochemical Probes and Affinity Labels

The defined redox potential (-315 mV) of the 3-acetylpyridinium moiety enables its use in constructing NAD⁺/NADP⁺ analogs. These analogs serve as specific substrates or active-site-directed irreversible inhibitors for dehydrogenase enzymes, facilitating mechanistic enzymology and drug discovery efforts [3].

Exploratory Research in Nonaqueous Redox Flow Batteries

The electrochemical properties of N-4-acetylpyridinium, including its low equivalent weight (111 g/(mol·e⁻)) and reversible two-electron reduction, make it a specifically cited candidate for developing next-generation anolyte materials in grid-scale energy storage systems [4].

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